molecular formula C26H52 B3368433 Pentacosane, 12-methylene- CAS No. 210573-39-0

Pentacosane, 12-methylene-

Cat. No.: B3368433
CAS No.: 210573-39-0
M. Wt: 364.7 g/mol
InChI Key: QPKUJAVZSQSVGA-UHFFFAOYSA-N
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Description

Pentacosane, 12-methylene- is a hydrocarbon compound with the molecular formula C26H52. It is a long-chain alkane with a methylene group attached to the twelfth carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentacosane, 12-methylene- can be synthesized through various methods. One common approach involves the reduction of 9,17-pentacosanedione. Another method includes the reaction of 1-bromoheptane and 1-bromooctadecane with metallic sodium. These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of pentacosane, 12-methylene- often involves the catalytic hydrogenation of longer-chain hydrocarbons. This process is carried out under high pressure and temperature, using catalysts such as palladium or platinum to facilitate the hydrogenation reaction.

Chemical Reactions Analysis

Types of Reactions

Pentacosane, 12-methylene- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: The compound can be reduced to form simpler hydrocarbons, typically through the use of reducing agents like lithium aluminum hydride.

    Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are usually carried out in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used, often in anhydrous solvents.

    Substitution: Halogenation reactions typically use reagents like chlorine or bromine, often in the presence of light or heat to initiate the reaction.

Major Products Formed

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Halogenated alkanes.

Scientific Research Applications

Pentacosane, 12-methylene- has several scientific research applications:

Mechanism of Action

The mechanism by which pentacosane, 12-methylene- exerts its effects varies depending on its application. In biological systems, it acts as a pheromone by interacting with specific receptors on the surface of insects, triggering behavioral responses such as mating. The molecular targets and pathways involved in these interactions are still being studied, but they likely involve the activation of olfactory receptors and subsequent signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pentacosane: A straight-chain alkane with the formula C25H52.

    12-Methylpentacosane: A branched-chain alkane with the formula C26H54.

    Heptacosane: A straight-chain alkane with the formula C27H56.

Uniqueness

Pentacosane, 12-methylene- is unique due to the presence of the methylene group at the twelfth carbon atom. This structural feature imparts different chemical and physical properties compared to its straight-chain and branched-chain counterparts. For example, the methylene group can influence the compound’s reactivity and its interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

12-methylidenepentacosane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52/c1-4-6-8-10-12-14-15-17-19-21-23-25-26(3)24-22-20-18-16-13-11-9-7-5-2/h3-25H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKUJAVZSQSVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=C)CCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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